molecular formula C16H15N3O3 B1262540 4-[[6,7-Bis(hydroxymethyl)-4-quinazolinyl]amino]phenol

4-[[6,7-Bis(hydroxymethyl)-4-quinazolinyl]amino]phenol

Cat. No. B1262540
M. Wt: 297.31 g/mol
InChI Key: OHQQFYCZENVXDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[6,7-bis(hydroxymethyl)-4-quinazolinyl]amino]phenol is a member of quinazolines.

Scientific Research Applications

  • Copper Complexes for Hydroxylation Reactions : A study by Battaini et al. (2003) explored the use of copper(II) complexes in hydroxylation reactions. They focused on the hydroxylation of the xylyl ring in ligands, which is closely related to the chemical structure of interest (Battaini et al., 2003).

  • Synthesis of Novel Compounds : Karasik et al. (2001) synthesized novel acyclic and cyclic amino acid derivatives of 2-phosphinophenols. Their research highlights the potential for creating new compounds with unique properties, which could include derivatives of 4-[[6,7-Bis(hydroxymethyl)-4-quinazolinyl]amino]phenol (Karasik et al., 2001).

  • Development of Anticancer Agents : Holla et al. (2002) investigated bis-phenoxyacetic acids and their derivatives, including bis-[4-amino-5-mercapto-1,2,4-triazol-3-yl-methyleneoxy]phenylenes, for their potential as anticancer agents. This research indicates the possible medicinal applications of phenol derivatives in oncology (Holla et al., 2002).

  • Spin Interaction in Zinc Complexes : A study by Orio et al. (2010) on Schiff and Mannich bases, including phenol derivatives, explored their spin interactions in zinc complexes. This has implications in the field of materials science and coordination chemistry (Orio et al., 2010).

  • Investigating Quinazolinone Derivatives for Insecticidal Efficacy : El-Shahawi et al. (2016) synthesized novel bis quinazolin-4(3H)-one derivatives and evaluated their insecticidal efficacy. Such research can lead to the development of new insecticides (El-Shahawi et al., 2016).

  • Studying the Metabolic Activation of Compounds : Research by Chou et al. (1995) on the metabolic activation of N-hydroxy arylamines and heterocyclic amines by human sulfotransferases highlights the importance of understanding how compounds like 4-[[6,7-Bis(hydroxymethyl)-4-quinazolinyl]amino]phenol are metabolized in the human body (Chou et al., 1995).

properties

Product Name

4-[[6,7-Bis(hydroxymethyl)-4-quinazolinyl]amino]phenol

Molecular Formula

C16H15N3O3

Molecular Weight

297.31 g/mol

IUPAC Name

4-[[6,7-bis(hydroxymethyl)quinazolin-4-yl]amino]phenol

InChI

InChI=1S/C16H15N3O3/c20-7-10-5-14-15(6-11(10)8-21)17-9-18-16(14)19-12-1-3-13(22)4-2-12/h1-6,9,20-22H,7-8H2,(H,17,18,19)

InChI Key

OHQQFYCZENVXDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NC=NC3=C2C=C(C(=C3)CO)CO)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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